

SB 218795 as a reference compound in NK3 receptor research

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Compound of Interest		
Compound Name:	SB 218795	
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SB 218795: A Comparative Guide for NK3 Receptor Research

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **SB 218795** with other key neurokinin-3 (NK3) receptor antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to assist in the selection of appropriate reference compounds for NK3 receptor research.

The neurokinin-3 (NK3) receptor, a member of the tachykinin receptor subfamily, is a G protein-coupled receptor primarily activated by its endogenous ligand, neurokinin B (NKB). The NKB/NK3R system is predominantly expressed in the central nervous system and plays a crucial role in the regulation of reproductive function, and has been implicated in the pathophysiology of schizophrenia, anxiety, and menopausal vasomotor symptoms. **SB 218795** is a potent and selective non-peptide NK3 receptor antagonist that has been widely used as a reference compound in preclinical research to investigate the physiological and pathological roles of the NK3 receptor.

Comparative Analysis of NK3 Receptor Antagonists

To provide a clear comparison of **SB 218795** with other notable NK3 receptor antagonists, the following tables summarize their binding affinities, selectivity profiles, and reported in vivo efficacy.



Table 1: In Vitro Receptor Binding Affinity and Selectivity

This table presents the binding affinities (Ki or IC50 in nM) of **SB 218795** and alternative compounds for the human NK1, NK2, and NK3 receptors. The selectivity ratio for the NK3 receptor over the NK1 and NK2 receptors is also provided.

Compound	NK3 Ki/IC50 (nM)	NK1 Ki/IC50 (nM)	NK2 Ki/IC50 (nM)	NK3/NK1 Selectivity	NK3/NK2 Selectivity
SB 218795	13[1]	>91,000	1,170	~7000-fold[1]	~90-fold[1]
Osanetant (SR 142801)	1.9[2]	330[2]	85[2]	~174-fold	~45-fold
Talnetant (SB 223412)	1.4[3][4]	No affinity	>140	N/A	~100-fold[3] [4]
Fezolinetant	21.8[2]	>30,000	>30,000	>1376-fold	>1376-fold

Table 2: In Vivo Efficacy of NK3 Receptor Antagonists

This table summarizes the reported in vivo effects of the compared NK3 receptor antagonists in various preclinical and clinical models.



Compound	Species	Model	Key Findings
SB 218795	Rabbit	Senktide-induced miosis	Intravenous administration of 0.25- 1 mg/kg inhibited miosis with a maximum inhibition of 78%[1].
Osanetant (SR 142801)	Guinea-pig	Substance P-induced bronchial hyperreactivity	1 mg/kg i.p. prevented hyperresponsiveness to acetylcholine and potentiation of histamine-induced microvascular permeability increase[5].
Human	Panic disorder	Not significantly different from placebo in improving panic symptomatology[6].	
Talnetant (SB 223412)	Rabbit	Senktide-induced miosis	Intravenous administration of 0.5-2 mg/kg dose- dependently inhibited miosis with an ED50 of 0.44 mg/kg[3][4].
Guinea-pig	Senktide-induced "wet dog wagging"	Intraperitoneal administration of 1- 100 mg/kg significantly attenuated the behavior in a dose- dependent manner[3] [4].	



Fezolinetant	Human	Menopausal vasomotor symptoms	Daily oral doses of 30 mg and 45 mg significantly reduced the frequency and severity of vasomotor symptoms compared to placebo[7][8][9][10].
Rat (ovariectomized)	Hot flash-like symptoms	Repeated oral administration of 1-10 mg/kg twice daily attenuated hot flash-like symptoms[11].	

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for the key assays used to characterize NK3 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK3 receptor.

Materials:

- Cell membranes prepared from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand specific for the NK3 receptor (e.g., [3H]-SR142801 or [125I]-[MePhe7]-NKB).
- Test compounds (e.g., **SB 218795**) at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
- 96-well filter plates (e.g., GF/C).



- Scintillation fluid.
- Microplate scintillation counter.

Procedure:

- Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed
 concentration of the radioligand, and varying concentrations of the test compound. Include
 control wells for total binding (membranes + radioligand) and non-specific binding
 (membranes + radioligand + a high concentration of a known NK3 antagonist).
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate or inhibit the intracellular calcium signaling pathway following receptor activation.

Objective: To determine the functional antagonist activity of a test compound at the NK3 receptor.

Materials:



- A cell line stably expressing the human NK3 receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- NK3 receptor agonist (e.g., senktide or neurokinin B).
- Test compounds (e.g., **SB 218795**) at various concentrations.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- A plate reader capable of measuring luminescence or fluorescence.

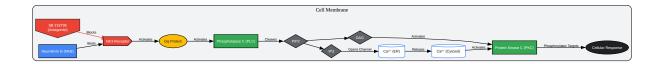
Procedure:

- Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
- Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C.
- Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a period to allow for receptor binding.
- Agonist Stimulation and Measurement: Place the plate in the plate reader and initiate the measurement. Inject a fixed concentration of the NK3 agonist into each well and continuously measure the luminescence or fluorescence signal over time.
- Data Analysis: The increase in signal corresponds to the increase in intracellular calcium. To
 determine the antagonist activity, plot the agonist-induced signal against the log
 concentration of the test compound to calculate the IC50 value.

Visualizing Key Pathways and Workflows

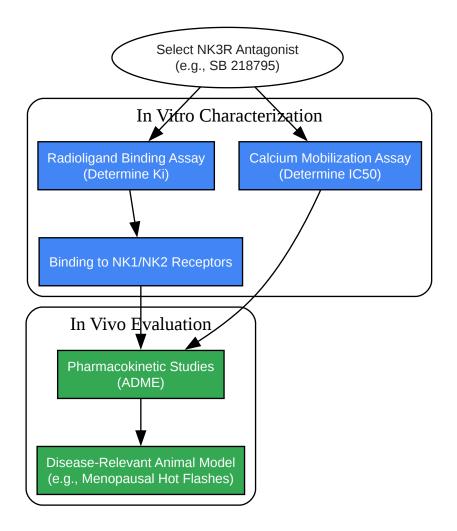
Graphical representations can aid in understanding the complex biological and experimental processes involved in NK3 receptor research.





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Caption: NK3 Receptor Signaling Pathway



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Caption: General Experimental Workflow

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